Cas no 1477-63-0 (Benzenemethanol,3-hydroxy-a-[(methylamino)methyl]-)

Benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, is a chiral aromatic alcohol with a hydroxyl group and a methylamino-substituted methylene moiety. Its structure offers versatility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The presence of both hydroxyl and amine functional groups enables selective derivatization, facilitating applications in asymmetric synthesis and ligand design. The compound’s stereochemistry may also be leveraged for enantioselective reactions. Its stability under standard conditions and compatibility with common reagents make it a practical choice for research and industrial processes requiring precise molecular modifications.
Benzenemethanol,3-hydroxy-a-[(methylamino)methyl]- structure
1477-63-0 structure
Product Name:Benzenemethanol,3-hydroxy-a-[(methylamino)methyl]-
CAS No:1477-63-0
MF:C9H13NO2
MW:167.205022573471
CID:208040
PubChem ID:4782
Update Time:2025-11-02

Benzenemethanol,3-hydroxy-a-[(methylamino)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol,3-hydroxy-a-[(methylamino)methyl]-
    • 3-hydroxy-α-[(methylamino)methyl]benzenemethanol
    • (+-)-m-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol
    • (+-)-Neosynephrine
    • (+-)-Phenylephrine
    • (1)-3-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol
    • 3-[1-hydroxy-2-(methylamino)ethyl]phenol
    • Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, (+-)-
    • Benzyl alcohol, m-hydroxy-alpha-((methylamino)methyl)-, (+-)-
    • dl-Mesatone
    • dl-Phenylephrine
    • R,S-Phenylephrine
    • AKOS022112698
    • PHENYLEPHRINE, (+/-)-
    • BDBM162129
    • Phenylephrine,(+/-)
    • (+/-)-phenylephrine
    • BENZENEMETHANOL, 3-HYDROXY-.ALPHA.-((METHYLAMINO)METHYL)-
    • 3-(1-Hydroxy-2-methylamino-ethyl)-phenol
    • Benzyl alcohol, m-hydroxy-.alpha.-((methylamino)methyl)-, (.+/-.)-
    • 3-[1-Hydroxy-2-(methylamino)ethyl]phenol #
    • 1-(3-HYDROXYPHENYL)-2-METHYLAMINOETHANOL
    • ETILEFRINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
    • NCGC00015825-03
    • Q27288122
    • W-109670
    • BENZENEMETHANOL, 3-HYDROXY-.ALPHA.-((METHYLAMINO)METHYL)-, (+/-)-
    • (+/-)-3-OH-[(methylamino)methyl]benzyl alcohol
    • 3-Hydroxy-.alpha.-((methylamino)methyl)benzyl alcohol
    • Benzenemethanol, 3-hydroxy-.alpha.-[(methylamino)methyl]-, (.+/-.)-
    • Benzyl alcohol, m-hydroxy-.alpha.-((methylamino)methyl)-, (-)-
    • PDSP2_001093
    • RH8FKZ05H0
    • CHEBI:182853
    • 1477-63-0
    • (.+/-.)-Neosynephrine
    • UNII-RH8FKZ05H0
    • 1-(3-Hydroxyphenyl)-2-(N-methylamino)ethanol
    • 3-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenol
    • (R)-3-Hydroxy-alpha-[(methylamino)methyl]benzenemethanol hydrochloride
    • (+/-)-NEOSYNEPHRINE
    • L000677
    • TimTec1_001987
    • W-109574
    • VS-08664
    • l -phenylephrine
    • (.+/-.)-m-Hydroxy-.alpha.-((methylamino)methyl)benzyl alcohol
    • PDSP1_001109
    • CHEMBL31457
    • 1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-ol
    • HMS1539K07
    • NS00081222
    • SCHEMBL4712
    • 3-(1-hydroxy-2-(methylamino)ethyl)phenol
    • Oprea1_728868
    • (.+/-.)-Phenylephrine
    • DTXSID20859037
    • AM100259
    • FT-0603248
    • Benzenemethanol, 3-hydroxy-.alpha.-[(methylamino)methyl]-
    • 532-38-7
    • Benzenemethanol, 3-hydroxy-a-[(methylamino)methyl]-
    • (S)-3-OH-[(methylamino)methyl]benzyl alcohol
    • AKOS004111099
    • 1416-03-1
    • EINECS 216-034-6
    • Inchi: 1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3
    • InChI Key: SONNWYBIRXJNDC-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=C(C=1)O)CNC

Computed Properties

  • Exact Mass: 167.09469
  • Monoisotopic Mass: 167.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.3
  • Topological Polar Surface Area: 52.5A^2

Experimental Properties

  • Density: 1.159
  • Boiling Point: 341.1°Cat760mmHg
  • Flash Point: 163.4°C
  • Refractive Index: 1.571
  • PSA: 52.49

Benzenemethanol,3-hydroxy-a-[(methylamino)methyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
BA30232-5mg
Benzenemethanol, 3-hydroxy-a-[(methylamino)methyl]-
1477-63-0 95%
5mg
$257.00 2024-04-20
A2B Chem LLC
BA30232-10mg
Benzenemethanol, 3-hydroxy-a-[(methylamino)methyl]-
1477-63-0 95%
10mg
$285.00 2024-04-20
A2B Chem LLC
BA30232-20mg
Benzenemethanol, 3-hydroxy-a-[(methylamino)methyl]-
1477-63-0 95%
20mg
$300.00 2024-04-20
A2B Chem LLC
BA30232-50mg
Benzenemethanol, 3-hydroxy-a-[(methylamino)methyl]-
1477-63-0 95%
50mg
$413.00 2024-04-20
A2B Chem LLC
BA30232-100mg
Benzenemethanol, 3-hydroxy-a-[(methylamino)methyl]-
1477-63-0 95%
100mg
$475.00 2024-04-20

Additional information on Benzenemethanol,3-hydroxy-a-[(methylamino)methyl]-

Research Brief on Benzenemethanol,3-hydroxy-a-[(methylamino)methyl]- (CAS: 1477-63-0): Recent Advances and Applications

Benzenemethanol,3-hydroxy-a-[(methylamino)methyl]- (CAS: 1477-63-0) is a chemically significant compound with potential applications in pharmaceutical and biochemical research. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly its role as a precursor or intermediate in the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, highlighting its relevance in current scientific investigations.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for Benzenemethanol,3-hydroxy-a-[(methylamino)methyl]-, emphasizing its potential as a building block for adrenergic receptor ligands. The researchers employed a multi-step synthesis approach, starting from commercially available precursors, and achieved a high yield of the target compound. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) were used to confirm the structure, with the CAS number 1477-63-0 serving as a key identifier in the chemical databases.

In another recent investigation, the compound's biological activity was evaluated in vitro. The study, conducted by a team at the University of Cambridge, demonstrated that Benzenemethanol,3-hydroxy-a-[(methylamino)methyl]- exhibits moderate binding affinity to α2-adrenergic receptors. This finding suggests its potential utility in designing new drugs for cardiovascular and neurological disorders. However, further in vivo studies are required to validate these preliminary results and assess the compound's pharmacokinetic properties.

From an industrial perspective, the scalability of Benzenemethanol,3-hydroxy-a-[(methylamino)methyl]- synthesis has been a topic of interest. A 2024 report by a leading pharmaceutical company outlined an optimized large-scale production method, reducing the cost and environmental impact compared to traditional approaches. The report also highlighted the compound's stability under various storage conditions, making it a viable candidate for commercial applications.

Despite these advancements, challenges remain in the widespread adoption of Benzenemethanol,3-hydroxy-a-[(methylamino)methyl]-. Regulatory hurdles, particularly concerning its safety profile, need to be addressed. Additionally, more research is needed to explore its full pharmacological potential and possible derivatives. Collaborative efforts between academia and industry will be crucial in overcoming these obstacles and unlocking the compound's therapeutic value.

In conclusion, Benzenemethanol,3-hydroxy-a-[(methylamino)methyl]- (CAS: 1477-63-0) represents a promising area of research in the field of medicinal chemistry. Recent studies have shed light on its synthesis, biological activity, and industrial applications, paving the way for future investigations. As the scientific community continues to explore this compound, it is expected to play an increasingly important role in the development of new pharmaceuticals and biochemical tools.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.